![molecular formula C14H18N2O B6612489 2-[(2,6-Dimethyl-4-morpholinyl)methyl]benzonitrile CAS No. 1016806-33-9](/img/structure/B6612489.png)
2-[(2,6-Dimethyl-4-morpholinyl)methyl]benzonitrile
Overview
Description
2-[(2,6-Dimethyl-4-morpholinyl)methyl]benzonitrile, or 2-DMMB, is an organic compound belonging to the class of nitriles. It is a colorless solid that is soluble in organic solvents, and has a molecular weight of 220.31 g/mol. 2-DMMB has a wide range of applications in the pharmaceutical and chemical industries, as well as in scientific research.
Scientific Research Applications
2-DMMB is widely used in scientific research as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand for metal complexes. It is also used as a building block for the synthesis of more complex molecules, such as drugs and pharmaceuticals.
Mechanism of Action
2-DMMB acts as an electron donor in the formation of covalent bonds between molecules, allowing for the formation of new compounds. Its electron donating properties make it an ideal reagent for organic synthesis, as it can be used to form a variety of different compounds.
Biochemical and Physiological Effects
2-DMMB has been studied for its potential biochemical and physiological effects. It has been found to interact with certain enzymes, such as cytochrome P450, and has been shown to inhibit the activity of certain enzymes involved in drug metabolism. It has also been found to have antioxidant activity, and may have potential applications in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
2-DMMB has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable under a variety of conditions. It is also non-toxic, making it safe for use in laboratory settings. However, it is also highly flammable, and must be handled with caution. Additionally, its electron donating properties can lead to the formation of unwanted byproducts, which must be carefully monitored.
Future Directions
The potential applications of 2-DMMB are vast, and its use in scientific research is likely to continue to grow. Possible future directions include the development of new synthetic methods, the exploration of its potential biochemical and physiological effects, and the use of 2-DMMB as a building block in the synthesis of more complex molecules. Additionally, further research into its potential applications in the pharmaceutical and chemical industries could lead to the development of new drugs and materials.
Synthesis Methods
2-DMMB is synthesized through a two-step process, beginning with the reaction of 2,6-dimethyl-4-morpholine with benzonitrile. The resulting intermediate, 2-morpholin-4-ylbenzonitrile, is then reacted with methylmagnesium bromide to give 2-DMMB. This synthesis method is relatively simple and can be performed with a variety of commercially available reagents.
properties
IUPAC Name |
2-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11-8-16(9-12(2)17-11)10-14-6-4-3-5-13(14)7-15/h3-6,11-12H,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGQCXMOQZPNQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201226318 | |
Record name | 2-[(2,6-Dimethyl-4-morpholinyl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201226318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dimethyl-4-morpholinyl)methyl]benzonitrile | |
CAS RN |
1016806-33-9 | |
Record name | 2-[(2,6-Dimethyl-4-morpholinyl)methyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016806-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2,6-Dimethyl-4-morpholinyl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201226318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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